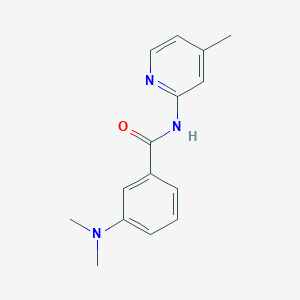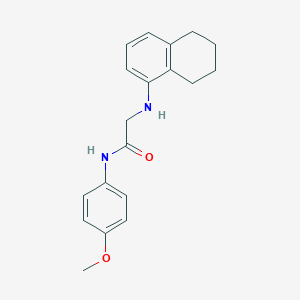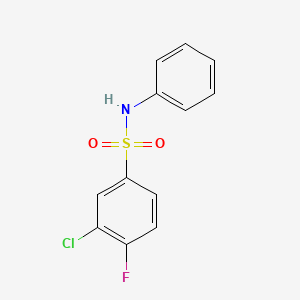
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-N-(4-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXAA was first synthesized in the 1980s, and since then, it has been studied extensively for its anti-tumor and anti-angiogenic properties.
Mécanisme D'action
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide works by binding to the vascular endothelial growth factor receptor 2 (VEGFR2) on the surface of tumor blood vessels. This binding induces the production of cytokines such as TNF-α and IFN-α, which in turn activate the immune system to attack the tumor. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces the production of cytokines such as TNF-α and IFN-α, which activate the immune system to attack cancer cells. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has also been extensively studied, which means that there is a wealth of information available on its properties and mechanisms of action. However, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize and purify in large quantities. Additionally, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has not yet been approved for clinical use, which means that its potential therapeutic applications are still being explored.
Orientations Futures
There are several future directions for research on 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide. One area of focus is the development of more efficient synthesis methods for 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide, which would enable larger quantities to be produced for clinical trials. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide treatment. Additionally, researchers are exploring the use of 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
Méthodes De Synthèse
The synthesis of 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-aminopyridine with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol.
Applications De Recherche Scientifique
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been extensively studied for its anti-tumor and anti-angiogenic properties. It works by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which in turn stimulate the immune system to attack cancer cells. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to be effective against a wide range of tumors, including melanoma, lung cancer, and breast cancer.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-7-8-16-14(9-11)17-15(19)12-5-4-6-13(10-12)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXEYFKAPUEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7467048.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)
![Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)
![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)

